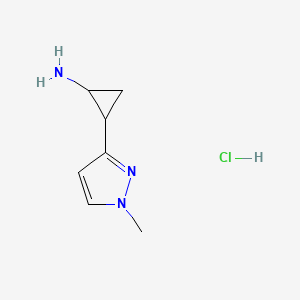

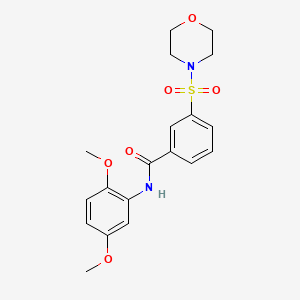

2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820711-56-5 . It has a molecular weight of 173.65 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method involves the use of ethyl magnesium bromide added to a solution of 1-methyl-1H-pyrazole-3-carbonitrile and Ti (Oi-Pr)4 in Et2O. The solution is stirred and then warmed to ambient temperature, followed by the addition of BF3.OEt2.Molecular Structure Analysis

The IUPAC name of the compound is 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another example is a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones that provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The compound is solid in physical form . The molecular weight of the compound is 173.65 .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives with Antitumor and Antimicrobial Activities

Researchers have explored the synthesis of pyrazole derivatives as compounds with significant antitumor, antifungal, and antibacterial activities. The structural characterization of these compounds includes techniques like X-Ray crystallography, showcasing the importance of the pyrazole moiety in biological activity. These derivatives demonstrate potential pharmacophore sites for developing antitumor and antimicrobial agents, indicating the broad utility of pyrazole-containing compounds in medicinal chemistry (Titi et al., 2020).

Contributions to Heterocyclic Chemistry

The compound and its derivatives contribute significantly to the field of heterocyclic chemistry, particularly in synthesizing spirocyclopropane anellated heterocycles. Such chemical structures are pivotal in medicinal chemistry for their unique biological activities. The use of cyclopropylidenacetate for constructing various heterocycles showcases the versatility of cyclopropane derivatives in synthesizing complex molecules (Meijere et al., 1989).

Development of Anticancer Agents

Pyrazole derivatives synthesized from cyclopropanes have shown promising results as anticancer agents. The exploration of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles indicates a potential pathway for designing new anticancer drugs, further emphasizing the significance of pyrazole derivatives in therapeutic applications (El-Sawy et al., 2013).

Neuroprotective Agent Development

Cyclopropyl-containing compounds, like KR-31543, have been studied for their neuroprotective properties against ischemia-reperfusion damage. The metabolic profiling of such compounds provides insights into their biotransformation, which is crucial for understanding their mechanism of action and potential therapeutic benefits (Kim et al., 2002).

Advancements in Organic Synthesis

The direct N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagent represents a significant advancement in organic synthesis. This methodology opens up new avenues for introducing cyclopropyl groups into nitrogen-containing heterocycles, underscoring the continuous innovation in synthetic techniques that expand the toolbox of organic chemists (Gagnon et al., 2007).

Orientations Futures

While specific future directions for “2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride” are not available in the search results, pyrazole-containing compounds have received attention for the development of new pesticides in recent years . This suggests potential future research directions in exploring the applications of such compounds in various fields.

Propriétés

IUPAC Name |

2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10-3-2-7(9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYAVRRSRMLBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)

![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)

![3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)

![N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2533844.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)

![methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533848.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)

![Ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2533852.png)

![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)